2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one 2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919863
InChI: InChI=1S/C28H22Br2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2
SMILES: C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1
Molecular Formula: C28H22Br2N2O2
Molecular Weight: 578.3 g/mol

2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one

CAS No.:

Cat. No.: VC0919863

Molecular Formula: C28H22Br2N2O2

Molecular Weight: 578.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one -

Specification

Molecular Formula C28H22Br2N2O2
Molecular Weight 578.3 g/mol
IUPAC Name 2-amino-3-benzoyl-1-(3-bromophenyl)-4-(4-bromophenyl)-4,6,7,8-tetrahydroquinolin-5-one
Standard InChI InChI=1S/C28H22Br2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2
Standard InChI Key JVLFKDYVIKVQJH-UHFFFAOYSA-N
Isomeric SMILES C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1
SMILES C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1
Canonical SMILES C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator